molecular formula C11H15N B102917 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine CAS No. 17910-26-8

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Cat. No. B102917
CAS RN: 17910-26-8
M. Wt: 161.24 g/mol
InChI Key: UFBOKWPYNNXYIS-UHFFFAOYSA-N
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Description

The compound 6,7,8,9-tetrahydro-5H-benzo annulen-5-amine is a chemical structure that has been the subject of various synthetic and analytical studies. It is a part of a class of compounds that exhibit interesting chemical properties due to their unique structural features. The compound has been synthesized and characterized through different methods, and its derivatives have been explored for their potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of derivatives of 6,7,8,9-tetrahydro-5H-benzo annulen-5-amine has been reported using multicomponent reactions. An efficient method for preparing 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo annulene-1,3-dicarbonitrile derivatives in tetrahydrofuran (THF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst has been described, showcasing the compound's role in acceptor-donor-acceptor (A-D-A) systems . Additionally, the synthesis of a related compound, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo annulene, was achieved through bromination using N-Bromosuccinimide (NBS) .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been characterized using various spectroscopic techniques. For instance, the (Z)-2,8-dibromo derivative was characterized by 13C NMR, 1H NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . Theoretical calculations using density functional theory (DFT) have been performed to optimize the structure parameters and to compare with experimental data, which showed good agreement .

Chemical Reactions Analysis

The chemical behavior of 6,7,8,9-tetrahydro-5H-benzo annulen-5-amine derivatives under different reaction conditions has been studied. For example, derivatives of this compound react with nitrous acid in water/acetic acid to form alcohols and acetates while retaining the carbon skeleton and configuration at a specific carbon atom . This reaction is explained by neighboring group participation, which is a significant aspect of the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been explored through their spectroscopic and electrochemical characteristics. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), have been analyzed . Additionally, the synthesis and properties of charge-transfer complexes related to the compound have been reported, including their electrical conductivity .

Scientific Research Applications

  • Breast Cancer Research:

    • Summary: Researchers have studied the role of epigenetic regulation in breast cancer anti-estrogen resistance. The compound may play a crucial role in modulating epigenetic mechanisms related to estrogen resistance in breast cancer cells .
  • Mast Cell Stabilization:

    • Summary: The compound and its derivatives have demonstrated interesting activity in stabilizing mast cells, which are involved in allergic reactions. Both in vitro and in vivo studies have shown potential for mast cell stabilization .
  • Synthetic Chemistry:

    • Summary: Researchers have developed an efficient synthesis method for 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine. The compound’s synthesis involves spectroscopic techniques such as IR (infrared) and NMR (nuclear magnetic resonance) spectroscopy .
  • Chemical Properties Investigation:

    • Summary: The compound is also known as 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol. Its molecular formula is C11H14O, with an average mass of 162.228 Da. ChemSpider ID: 34112 .
  • Biological Activity Screening:

    • Summary: Researchers have screened derivatives of this compound for biological activity. Some cyclohexenylamino derivatives exhibited interesting activity both in vitro and in vivo .
  • Pharmaceutical Development:

    • Summary: The compound’s derivatives may serve as lead compounds for developing novel drugs targeting specific biological pathways (e.g., mast cell stabilization or epigenetic regulation). Further optimization and pharmacological studies are needed .
  • Antidepressant Research:

    • Summary: Researchers have investigated the potential antidepressant properties of this compound. Animal studies suggest that it may modulate neurotransmitter systems related to mood regulation .
  • Neuroprotection Studies:

    • Summary: The compound has been evaluated for its neuroprotective effects against oxidative stress and excitotoxicity. In vitro experiments using neuronal cell lines have shown promising results .
  • Chemical Synthesis Optimization:

    • Summary: Researchers have optimized synthetic routes for this compound and its derivatives. Fine-tuning reaction conditions, reagents, and purification methods can enhance yield and purity .
  • Pharmacokinetic Studies:

    • Summary: Investigations into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for drug development. Studies may involve radiolabeled compounds in animal models or in vitro assays using liver microsomes .
  • Structure-Activity Relationship (SAR) Analysis:

    • Summary: Researchers explore how structural modifications affect biological activity. By synthesizing analogs with varying substituents or functional groups, they can identify key features for activity .
  • Inflammation Modulation:

    • Summary: The compound’s derivatives may exhibit anti-inflammatory effects by modulating immune responses. In vitro studies using immune cells can provide insights into its immunomodulatory properties .
  • Breast Cancer Research:

    • Summary: Researchers have investigated the role of epigenetic regulation in breast cancer anti-estrogen resistance. This compound may play a crucial role in overcoming resistance mechanisms .
  • Mast Cell Stabilization:

    • Summary: Derivatives of this compound have been explored for their ability to stabilize mast cells. Mast cell stabilization can help prevent allergic responses and inflammatory reactions .
  • Chemical Synthesis Optimization (Continued):

    • Summary: Researchers continue to optimize synthetic routes for this compound and its analogs. Fine-tuning reaction conditions, purification methods, and scalability is essential for practical applications .
  • Spectroscopic Characterization:

    • Summary: Scientists have characterized this compound using various spectroscopic techniques. Infrared (IR) spectra and nuclear magnetic resonance (NMR) spectra provide valuable information about its structure .
  • Chemical Safety and Handling:

    • Summary: Safety data sheets (SDS) provide essential information about handling, storage, and disposal of this compound. Researchers follow safety protocols to ensure safe experimentation .
    • Resources: Sigma-Aldrich provides an SDS for 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOKWPYNNXYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274786
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

CAS RN

17910-26-8
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
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